4-Butoxy-2-methylbenzoic acid

Description

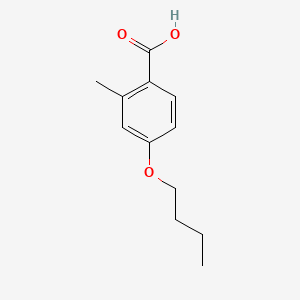

4-Butoxy-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a butoxy group at the para position and a methyl group at the ortho position of the aromatic ring. This compound is primarily utilized in organic synthesis, such as in the preparation of liquid crystal materials and pharmaceutical intermediates. Key structural features include:

Properties

IUPAC Name |

4-butoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVRQOIEHGXWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702222 | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-56-7 | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175153-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-2-methylbenzoic acid typically involves the alkylation of 2-methylbenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products:

Oxidation: Butoxybenzaldehyde or butoxybenzoic acid.

Reduction: 4-butoxy-2-methylbenzyl alcohol.

Substitution: 4-butoxy-2-methyl-3-nitrobenzoic acid or 4-butoxy-2-methyl-3-bromobenzoic acid.

Scientific Research Applications

4-Butoxy-2-methylbenzoic acid is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

a. Methyl 4-Hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate

- Substituents : Contains a sulfonyl group and a hydroxy substituent on the benzothiazine core.

- Synthesis : Requires sulfonylation of anthranilic acid derivatives, with substituents pre-introduced before cyclization to avoid regioselectivity issues .

- Key difference : Unlike 4-butoxy-2-methylbenzoic acid, this compound’s synthesis prioritizes early substituent introduction to prevent side reactions, highlighting the complexity of modifying multi-functional aromatic systems .

b. 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid

- Substituents : Bromophenyl and α,β-unsaturated ketone moieties.

- Reactivity: The bromine substituent enhances electrophilic aromatic substitution, enabling heterocyclic synthesis (e.g., cyclohexenone derivatives) .

- Contrast : While this compound’s alkoxy group stabilizes via electron donation, the bromine in this compound directs reactivity toward nucleophilic attacks .

c. 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid

- Substituents : Hydroxyethoxy ester group.

- Applications : Used in polymer and dendrimer synthesis due to its bifunctional (-OH and -COOH) groups .

- Comparison : The butoxy group in this compound offers better lipophilicity than the hydrophilic hydroxyethoxy group, influencing solubility and biological activity .

Physicochemical Properties

Biological Activity

4-Butoxy-2-methylbenzoic acid, a derivative of benzoic acid, has garnered interest in various fields due to its potential biological activities. This compound is characterized by a butoxy group and a methyl substituent on the benzene ring, which may influence its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The chemical formula of this compound is C12H16O3. Its structure can be represented as follows:

The presence of the butoxy group enhances the lipophilicity of the molecule, potentially affecting its interaction with biological membranes.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. A notable study reported that derivatives of benzoic acid exhibit significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study:

In a controlled experiment, macrophages treated with this compound showed a reduction in TNF-alpha production by approximately 40% compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 25 |

| A549 | 30 |

These findings indicate that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, causing disruption and cell death.

- Cytokine Inhibition: The compound may interfere with signaling pathways involved in inflammation, thereby reducing cytokine levels.

- Apoptosis Induction: In cancer cells, it may activate apoptotic pathways leading to programmed cell death.

Q & A

What are optimized synthetic routes for preparing 4-Butoxy-2-methylbenzoic acid derivatives in esterification or coupling reactions?

Basic

A common method involves using carbodiimide-based coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC HCl) with 4-dimethylaminopyridine (DMAP) as a catalyst. For example, this compound reacts with hydroxyl-containing compounds (e.g., oxadiazoles) under anhydrous conditions in dichloromethane. The reaction is monitored via thin-layer chromatography (TLC) and purified via flash chromatography (eluent: CH₂Cl₂/hexanes/ethyl acetate mixtures). Yields up to 61% are achievable after recrystallization .

Advanced

To optimize coupling efficiency, reaction parameters such as stoichiometry (e.g., 1:2 molar ratio of nucleophile to acid), temperature (room temperature vs. reflux), and catalyst loading (e.g., 10 mol% DMAP) should be systematically tested. Kinetic studies using HPLC can identify side reactions (e.g., dimerization) and guide adjustments in reaction time (e.g., 72 hours for complete conversion) .

How can the structural integrity of this compound derivatives be validated spectroscopically?

Basic

1H and 13C NMR are critical for confirming substituent positions. Key signals include aromatic protons (δ 6.81–8.22 ppm), butoxy chain protons (δ 0.99–4.05 ppm), and methyl groups (δ 2.35–2.67 ppm). Carbonyl signals (e.g., δ 162.9 ppm for ester groups) and oxadiazole carbons (δ 152.6 ppm) further validate the structure. Mass spectrometry (MS) provides molecular weight confirmation .

Advanced

High-resolution MS (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals in complex derivatives. For example, HSQC correlations between δ 8.22 ppm (aromatic H) and δ 164.6 ppm (carbonyl C) confirm ester linkages. Computational tools like ACD/Labs predict NMR shifts to cross-validate experimental data .

What safety protocols are essential when handling this compound in laboratory settings?

Basic

Avoid inhalation and skin contact by using PPE (gloves, lab coats, goggles) and working in a fume hood. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .

Advanced

Conduct a hazard assessment using GHS classification data (e.g., skin/eye irritation potential). Monitor airborne concentrations with real-time sensors. Waste containing this compound requires segregation and disposal via certified chemical waste services to prevent environmental contamination .

How do substituents (butoxy, methyl) influence the reactivity of this compound in organic synthesis?

Basic

The butoxy group enhances solubility in nonpolar solvents, facilitating reactions in hydrophobic environments. The methyl group at the 2-position sterically hinders electrophilic substitution, directing reactivity to the 4- and 6-positions of the benzene ring .

Advanced

Computational studies (e.g., DFT calculations) reveal electron-donating effects of the butoxy group, increasing the electron density of the aromatic ring and favoring nucleophilic aromatic substitution. Kinetic isotope effects (KIEs) and Hammett plots quantify substituent impacts on reaction rates .

What advanced applications does this compound have in materials science?

Advanced

This compound serves as a monomer in liquid crystal polymers. Its derivatives (e.g., oxadiazole esters) exhibit mesomorphic behavior, with transition temperatures and enthalpies measured via differential scanning calorimetry (DSC). For example, the compound OC4 2MePh(3MeODBP) shows a nematic phase at 120–150°C, making it suitable for optoelectronic devices .

How can computational modeling predict the physicochemical properties of this compound?

Advanced

Tools like ACD/Labs Percepta predict logP (2.8), pKa (4.1 for the carboxylic acid group), and solubility (0.2 mg/mL in water). Molecular dynamics simulations assess conformational stability, while COSMO-RS models estimate partition coefficients in solvent systems. These predictions guide solvent selection for crystallization and reaction optimization .

What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Advanced

Methodological discrepancies (e.g., catalyst choice, purification techniques) often explain yield variations. For instance, replacing traditional column chromatography with preparative HPLC increases purity (>98%) but reduces yield. Design of Experiments (DoE) methodologies identify critical factors (e.g., reagent purity, humidity control) to improve reproducibility .

How is this compound utilized in stability studies under varying conditions?

Advanced

Stability is assessed via accelerated degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.